![molecular formula C21H36ClN3O3S B2844096 2-propyl-N-(2-(4-tosylpiperazin-1-yl)ethyl)pentanamide hydrochloride CAS No. 1189483-84-8](/img/structure/B2844096.png)
2-propyl-N-(2-(4-tosylpiperazin-1-yl)ethyl)pentanamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-propyl-N-(2-(4-tosylpiperazin-1-yl)ethyl)pentanamide hydrochloride” is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceutical drugs . The tosyl group (p-toluenesulfonyl) is a good leaving group in organic synthesis .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as NMR spectroscopy and X-ray crystallography . These techniques can provide detailed information about the arrangement of atoms in the molecule.Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the piperazine ring and the tosyl group. Piperazines can act as bidentate ligands, binding to metal ions through the nitrogen atoms . The tosyl group can act as a leaving group in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by the presence of the piperazine ring and the tosyl group. For example, the compound might have a relatively high melting point due to the presence of the aromatic ring systems .Scientific Research Applications
Pesticide Interaction and Transformation
Research on herbicides similar in structure to the requested compound has shown that when applied in combination, certain herbicides can transform into unexpected residues through interactions in the soil. One study demonstrated that propanil and solan transformed to asymmetric 3,3',4-trichloro-4'-methylazobenzene, indicating that each herbicide contributed half of the asymmetric azobenzene molecule, which might suggest potential environmental transformation pathways for similar compounds (Bartha, 1969).
Degradation of Pesticides
Another study focused on chlorotriazine herbicides, common agricultural chemicals, found that hydroxyl radicals produced by advanced oxidation processes can degrade these persistent compounds efficiently. The study's findings on the high reactivity of certain groups towards sulfate radicals could be relevant for understanding the environmental fate or degradation mechanisms of structurally related compounds (Lutze et al., 2015).
Anticonvulsant Activity of Amides
The anticonvulsant activity of DL-dichlorophenyl alcohol amides, structurally analogous to the requested compound, was described in research that tested a series of compounds for their effectiveness in seizures induced by pentetrazol. This study highlights the potential therapeutic applications of similar amide compounds and the impact of chlorine incorporation on their potency (Meza-Toledo et al., 2004).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]ethyl]-2-propylpentanamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H35N3O3S.ClH/c1-4-6-19(7-5-2)21(25)22-12-13-23-14-16-24(17-15-23)28(26,27)20-10-8-18(3)9-11-20;/h8-11,19H,4-7,12-17H2,1-3H3,(H,22,25);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWSGNCRZQFOZNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)C(=O)NCCN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H36ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-propyl-N-(2-(4-tosylpiperazin-1-yl)ethyl)pentanamide hydrochloride |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.